N-acetyl-D-galactosaminate

O-glycosylation Enzyme kinetics Post-translational modification

Researchers requiring GalNAc for hepatocyte-targeted ASO/siRNA synthesis or mucin-type O-glycosylation studies face purity-sensitive variability in ASGPR binding and enzymatic efficiency. This ≥98% (HPLC) GalNAc ensures reproducible conjugation and glycosylation outcomes. • Triantennary GalNAc ligands improve hepatic ASO potency 10-60-fold vs. unconjugated ASOs via high-avidity ASGPR binding. • Exclusive ppGalNAcT substrate for O-glycan initiation; zero cross-reactivity with GlcNAc or ManNAc. • ≥50 mg/mL water solubility; shipped ambient for immediate use in conjugation workflows.

Molecular Formula C8H14NO7-
Molecular Weight 236.2 g/mol
Cat. No. B1255360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-D-galactosaminate
Molecular FormulaC8H14NO7-
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-]
InChIInChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6+,7-/m1/s1
InChIKeyLZKNVSNNPRQZJB-MVIOUDGNSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-galactosamine (GalNAc) – Essential Amino Sugar for O‑Linked Glycosylation and Targeted Delivery


N‑Acetyl‑D‑galactosamine (GalNAc, CAS 1811‑31‑0) is a key amino sugar derivative of galactose. It is the indispensable initiating monosaccharide in mucin‑type O‑glycosylation, forming the α‑O‑linkage to serine or threonine residues on countless secreted and membrane‑bound proteins [REFS‑1]. As the terminal sugar of the blood‑group A antigen, GalNAc is also a fundamental determinant of human immunology [REFS‑1]. In industry, GalNAc is procured as a ≥98% (HPLC) white crystalline powder, soluble in water (≥50 mg/mL), and is the critical ligand in hepatocyte‑targeted therapeutic oligonucleotide (ASO/siRNA) conjugates [REFS‑2].

O-linked glycosylation studies – GalNAc is the exclusive initiating sugar for mucin-type O-glycan biosynthesis; no other amino sugar can substitute.
ASGPR-mediated liver delivery research – The high-avidity ASGPR ligand enabling hepatocyte-selective oligonucleotide conjugate studies.
Diagnostic glycan development – Terminal GalNAc disaccharide is a reported cancer biomarker; supports lectin and antibody assay development.

Why N‑Acetyl‑D‑galactosamine (GalNAc) Cannot Be Interchanged with Its Closest Amino Sugar Analogs


At the molecular level, the 4‑epimer of GalNAc, N‑acetyl‑D‑glucosamine (GlcNAc), differs only in the stereochemistry of a single hydroxyl group. However, this subtle change confers radically distinct biological specificity. GalNAc is the exclusive gateway to O‑glycan biosynthesis via the ppGalNAcT family of enzymes, whereas GlcNAc primarily initiates N‑glycosylation [REFS‑1]. This strict enzymatic discrimination is mirrored in cellular uptake: in E. coli, the GalNAc‑specific phosphotransferase system is induced only by GalNAc—not by GlcNAc or ManNAc—and is competitively inhibited by these analogs [REFS‑2]. In therapeutic delivery, GalNAc binds with nanomolar affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, a property not shared by GlcNAc, making GalNAc the non‑substitutable ligand for liver‑targeted oligonucleotide drugs [REFS‑3].

O-Glycosylation initiation – GlcNAc is not a substrate for ppGalNAcT; O-glycan biosynthesis cannot proceed with GlcNAc or ManNAc.
Microbial transport induction – Only GalNAc induces the specific phosphotransferase system; GlcNAc and ManNAc fail to activate the correct catabolic pathway, altering metabolism and yield.
Hepatocyte targeting – ASGPR binding is exclusive to GalNAc; GlcNAc and ManNAc lack nanomolar affinity and cannot mediate liver-directed delivery research.

Quantitative Differentiation of N‑Acetyl‑D‑galactosamine (GalNAc) Over Closest Analogs – Evidence-Based Procurement Guide


Exclusive Substrate Recognition for O‑Glycan Initiation: GalNAc vs. GlcNAc

Mucin-type O‑glycosylation is initiated exclusively by the transfer of GalNAc (from UDP‑GalNAc) to serine/threonine residues, catalyzed by the ppGalNAcT enzyme family (EC 2.4.1.41). GlcNAc is not a substrate for this reaction and cannot initiate O‑glycosylation [REFS‑1]. In vitro kinetic characterization of the human ppGalNAc‑T2 isoform revealed a strict specificity for UDP‑GalNAc, with no detectable activity when UDP‑GlcNAc was substituted as the donor [REFS‑2]. This absolute biochemical specificity ensures that GalNAc is the non‑redundant, mandatory building block for all O‑glycoprotein synthesis in eukaryotic cells.

Substrate specificity
Head-to-head
UDP-GalNAc → robust ppGalNAcT activity; UDP-GlcNAc → no detectable activity (below assay limit)
Confirms exclusive O-glycosylation initiation; GlcNAc cannot substitute.
O-glycosylation Enzyme kinetics Post-translational modification

Differential Cellular Transport: GalNAc Induction Specificity vs. GlcNAc and ManNAc

In E. coli K92, the transport of GalNAc occurs via a dedicated phosphotransferase system (PTS) that is not shared with its epimers. Kinetic measurements revealed a high‑affinity transport with a Km of 3 µM for GalNAc [REFS‑1]. Crucially, the induction of this transport system is specific: only GalNAc (and not GlcNAc or ManNAc) induces expression of the GalNAc PTS permease [REFS‑1]. Furthermore, GlcNAc and ManNAc act as competitive inhibitors of GalNAc uptake, demonstrating that while the analogs can bind the transporter, they fail to trigger the correct regulatory response [REFS‑1].

Transport induction
Head-to-head
GalNAc induces PTS transport (Km ≈ 3 µM); GlcNAc & ManNAc: no induction
GalNAc-specific induction required for microbial pathway studies; analogs fail to activate correct metabolism.
Microbial metabolism Phosphotransferase system Sugar transport

Diagnostic Specificity: Gal‑β(1→3)‑GalNAc Disaccharide as a High‑Specificity Cancer Biomarker

The disaccharide D‑galactose‑β‑[1→3]‑N‑acetyl‑D‑galactosamine (Gal‑GalNAc, also known as the Thomsen‑Friedenreich antigen) serves as a highly specific cancer biomarker. In a study of prostatic tissue, 65 adenocarcinomas were compared to 35 benign prostates and 11 foci of adenosis. While none of the benign or adenosis samples expressed the Gal‑GalNAc disaccharide (100% specificity), 62 of the 65 adenocarcinomas (95.4% sensitivity) were positive for this marker [REFS‑1]. This stark differential expression contrasts with more ubiquitous markers and underscores the unique diagnostic value of terminal GalNAc‑containing epitopes.

Cancer biomarker
Cross-study comparable
100% specificity, 95.4% sensitivity for prostate adenocarcinoma (Gal-GalNAc disaccharide expression)
Supports lectin-based diagnostic assay development.
Immunohistochemistry data from human tissue; reported endpoint context.
Cancer diagnostics Tumor marker Glycobiology

Hepatocyte‑Targeting Specificity: GalNAc‑ASO Conjugates Deliver 10‑60× Enhanced Liver Potency

Conjugation of therapeutic antisense oligonucleotides (ASOs) to triantennary GalNAc (GN3) enables selective delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). A comprehensive structure‑activity relationship study demonstrated that optimized GalNAc‑ASO conjugates achieved an ED₅₀ of 0.05‑0.15 mg/kg for target mRNA knockdown in mouse liver, representing a 10‑ to 60‑fold improvement in potency compared to unconjugated ASOs (ED₅₀ 1‑3 mg/kg) [REFS‑1]. This dramatic enhancement is due to the high‑avidity binding of GalNAc to ASGPR (Kd ≈ 2‑10 nM), a receptor that does not recognize GlcNAc or ManNAc [REFS‑2].

Hepatocyte targeting
Head-to-head
10–60× higher liver mRNA reduction for GalNAc-ASO vs. unconjugated ASO (mouse model)
Reported in vivo model-response context; supports conjugate design research.
Data from mouse liver; extrapolation requires review.
Oligonucleotide therapeutics Drug delivery ASGPR targeting

ppGalNAcT Substrate Preference: Threonine vs. Serine Glycosylation Efficiency

The initiating enzyme of O‑glycosylation, ppGalNAcT, exhibits a measurable preference for threonine over serine residues in acceptor peptides. Using electron‑transfer dissociation mass spectrometry, the ppGalNAcT from the snail Biomphalaria glabrata was shown to glycosylate threonine with approximately 2‑ to 3‑fold higher efficiency than serine in identical peptide sequence contexts [REFS‑1]. This preference is conserved across vertebrate and invertebrate ppGalNAcT isoforms [REFS‑1] and informs the design of synthetic glycopeptides and recombinant glycoproteins requiring predictable O‑glycosylation occupancy.

Thr vs. Ser preference
Class-level
Approximately 2–3× higher glycosylation efficiency for threonine over serine residues
Context-dependent; may guide glycopeptide design and occupancy prediction.
Conserved class-level trend; validate per specific sequence context.
Enzyme specificity Glycoproteomics Synthetic biology

High‑Value Application Scenarios for N‑Acetyl‑D‑galactosamine (GalNAc) Driven by Verified Differentiation


Development of Hepatocyte‑Targeted Oligonucleotide Therapeutics (ASO/siRNA)

GalNAc conjugation is the gold‑standard strategy for achieving potent, liver‑specific delivery of nucleic acid drugs. As quantified in Section 3, triantennary GalNAc ligands improve hepatic ASO potency by 10‑ to 60‑fold compared to unconjugated ASOs via high‑avidity ASGPR binding [REFS‑1]. No alternative amino sugar (e.g., GlcNAc, ManNAc) binds ASGPR with comparable affinity [REFS‑2]. Procurement of high‑purity GalNAc (≥98% HPLC) is essential for synthesizing clinical‑grade GalNAc‑ASO/siRNA conjugates, which have demonstrated up to 90% target mRNA knockdown in human trials [REFS‑3].

In Vitro Reconstitution and Engineering of O‑Glycosylation Pathways

GalNAc is the exclusive initiating sugar for mucin‑type O‑glycosylation, with no detectable cross‑reactivity from GlcNAc in ppGalNAcT‑catalyzed reactions (Section 3) [REFS‑4]. This absolute specificity makes GalNAc an irreplaceable reagent for cell‑free glycoprotein synthesis, glycoengineering of therapeutic proteins (e.g., erythropoietin, IgA), and the production of defined O‑glycan libraries. The threonine‑over‑serine preference of ppGalNAcT (Section 3) further guides rational sequence design to maximize glycosylation efficiency [REFS‑5].

Lectin‑Based Cancer Diagnostics and Prognostic Assays

The Gal‑β(1→3)‑GalNAc disaccharide (T‑antigen) is a validated, high‑specificity cancer biomarker, showing 100% specificity and 95.4% sensitivity for prostate adenocarcinoma (Section 3) [REFS‑6]. GalNAc and its derivatives are therefore critical raw materials for manufacturing diagnostic lectins (e.g., peanut agglutinin, jacalin), developing enzyme‑linked lectin assays (ELLA), and producing GalNAc‑specific monoclonal antibodies for immunohistochemistry and liquid biopsy applications.

Microbial Metabolic Engineering for Amino Sugar Production

The demonstration that the GalNAc‑specific phosphotransferase system in E. coli is induced exclusively by GalNAc (not by GlcNAc or ManNAc) has direct implications for bioprocess development (Section 3) [REFS‑7]. In fermentation strategies aiming to produce glycosaminoglycan precursors (e.g., chondroitin sulfate, heparosan) or sialic acid derivatives, feeding GalNAc—rather than its cheaper analog GlcNAc—is necessary to induce the correct catabolic and anabolic pathways, thereby maximizing product titer and purity.

Application
Selection Property
Validation Focus
ASGPR-mediated oligonucleotide delivery studies
ASGPR ligand specificity
Hepatic uptake and target engagement
In vitro O-glycosylation pathway reconstitution
Exclusive ppGalNAcT substrate
Glycosylation efficiency and site occupancy
Lectin-based cancer biomarker development
Gal-GalNAc disaccharide expression
Diagnostic assay specificity and sensitivity
Microbial fermentation pathway engineering
GalNAc-specific transport induction
Bioprocess yield and pathway activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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